molecular formula C12H11FOS B7874509 3-Fluoro-6-methylphenyl-(3-thienyl)methanol

3-Fluoro-6-methylphenyl-(3-thienyl)methanol

Cat. No.: B7874509
M. Wt: 222.28 g/mol
InChI Key: HBGUEJXFGFWFAF-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C12H11FOS. This compound is characterized by the presence of a fluorine atom, a methyl group, and a thienyl group attached to a phenyl ring. It has a molecular weight of 222.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(3-thienyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 3-thienylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(3-thienyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-6-methylphenyl-(3-thienyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methylphenyl-(3-thienyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, as well as the presence of the thienyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Fluoro-6-methylphenyl-(3-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a thienyl moiety , which are known to enhance biological activity through various mechanisms. The presence of the hydroxymethyl group allows for potential interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances lipophilicity, which can improve bioavailability and facilitate binding to hydrophobic sites on proteins. Additionally, the compound may undergo metabolic transformations that can further influence its biological effects.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Similar thienyl compounds have been shown to induce cell death in cancer cell lines, such as T98G (brain cancer) cells. Studies demonstrated that treatment with related compounds resulted in significant growth inhibition and cytotoxic effects at higher concentrations .
  • Enzyme Inhibition : Compounds analogous to this compound have displayed enzyme inhibition properties, suggesting potential applications in targeting metabolic pathways .

Case Studies

  • Anticancer Activity Assessment :
    • A study on di(3-thienyl)methanol derivatives found that these compounds exhibited potent activity against T98G brain cancer cells, with significant cytotoxic effects observed at concentrations above 20 µg/mL. The mechanism involved induced cell death and cytogenetic damage .
  • Enzyme Interaction Studies :
    • Interaction studies revealed that the binding affinity of similar compounds with various biological targets is enhanced by the presence of hydroxymethyl and fluorine groups, facilitating hydrogen bonding and hydrophobic interactions .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduced cell death in T98G cells
Enzyme InhibitionSignificant inhibition observed in metabolic pathways
CytotoxicityConcentration-dependent effects on normal cells

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-2-3-10(13)6-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUEJXFGFWFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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